molecular formula C21H19N3O3S2 B2527985 N-(2,4-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1326839-92-2

N-(2,4-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2527985
CAS No.: 1326839-92-2
M. Wt: 425.52
InChI Key: PIFZUNWXGPWPQP-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring a furan-2-ylmethyl substituent at position 3 and a sulfanyl-linked acetamide group at position 2. The acetamide moiety is further substituted with a 2,4-dimethylphenyl group. While direct bioactivity data for this compound are absent in the provided evidence, analogs with similar scaffolds have demonstrated anti-exudative, antimicrobial, or kinase-inhibitory properties .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[3-(furan-2-ylmethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S2/c1-13-5-6-16(14(2)10-13)22-18(25)12-29-21-23-17-7-9-28-19(17)20(26)24(21)11-15-4-3-8-27-15/h3-10H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFZUNWXGPWPQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CO4)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's structure, synthesis, and biological activities based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups essential for its biological activity. The synthetic route often includes the formation of the thienopyrimidine core followed by the introduction of the furan and sulfanyl groups.

Antimicrobial Activity

Research indicates that derivatives of thienopyrimidine compounds exhibit significant antimicrobial properties. A study evaluated various thienopyrimidinone derivatives against both Gram-positive and Gram-negative bacteria. The results showed that compounds with a similar structural framework to this compound demonstrated effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .

Minimum Inhibitory Concentration (MIC) values were determined for these compounds, revealing that several derivatives had MIC values in the low micromolar range, indicating potent antimicrobial effects .

CompoundMIC (µM)Target Bacteria
4c5E. coli
4e7S. aureus
5g10B. subtilis

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies have shown that thienopyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Specific assays demonstrated that this compound exhibited cytotoxicity against several cancer cell lines.

In one notable study involving multicellular spheroids as a model for tumor growth, this compound was found to significantly reduce tumor size and viability at concentrations as low as 1 µM .

Toxicity Assessment

Toxicity evaluations are crucial for assessing the safety profile of new compounds. Hemolytic assays conducted on the most potent derivatives indicated that they were non-toxic at concentrations up to 200 µM . This suggests a favorable therapeutic index for further development.

Scientific Research Applications

Structural Characteristics

The compound features a thieno[3,2-d]pyrimidine core linked to a furan group and a dimethylphenyl moiety. Its molecular formula is C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 342.44 g/mol. The unique structure contributes to its biological activity and potential therapeutic applications.

Synthesis and Characterization

The synthesis of N-(2,4-dimethylphenyl)-2-({3-[(furan-2-yl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Furan Group : This step may involve coupling reactions with furan derivatives.
  • Sulfanylation and Acetamide Formation : The final steps involve introducing the sulfanyl group and forming the acetamide linkage.

Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For example:

  • In Vitro Studies : Screening of drug libraries has identified related compounds that inhibit tumor growth in various cancer cell lines.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties due to its ability to modulate inflammatory pathways. Research suggests that compounds with thieno[3,2-d]pyrimidine structures can reduce inflammatory markers in cellular models.

Enzyme Inhibition

Preliminary studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways or cancer progression. For example:

  • Targeting Kinases : Similar compounds have shown efficacy in inhibiting kinases associated with tumor growth.

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
  • Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₃H₂₃N₃O₃S₂ (estimated) ~469.57 - 3-(Furan-2-yl)methyl
- 2,4-Dimethylphenyl acetamide
High lipophilicity due to aromatic methyl and furan groups; potential oral bioavailability
N-(2-Chloro-4-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide C₂₃H₂₀ClN₃O₂S₂ 470.00 - 3-Methyl
- 7-(4-Methylphenyl)
- 2-Chloro-4-methylphenyl acetamide
Chlorine substituent enhances electrophilicity; methyl groups improve solubility
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide C₂₁H₁₆ClF₃N₃O₂S₂ ~530.94 - 3-(4-Chlorophenyl)
- 2-(Trifluoromethylphenyl) acetamide
CF₃ group increases metabolic stability; Cl enhances target binding affinity
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide C₁₃H₁₁Cl₂N₃O₂S 344.21 - 2,3-Dichlorophenyl acetamide
- 4-Methylpyrimidinone
Dichlorophenyl enhances hydrophobicity; lower MW improves membrane permeability

Substituent Effects on Bioactivity (Inferred)

  • Furan-2-ylmethyl Group : In , furan-containing triazole derivatives exhibited anti-exudative activity comparable to diclofenac sodium (10 mg/kg vs. 8 mg/kg), suggesting the furan moiety may enhance anti-inflammatory properties .
  • Chlorine/CF₃ Groups : Chlorinated or trifluoromethylated analogs () likely exhibit improved target binding due to electron-withdrawing effects and increased metabolic stability .

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